molecular formula C7H7NOS B13506103 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol

1-(1,3-Thiazol-5-yl)but-2-yn-1-ol

Cat. No.: B13506103
M. Wt: 153.20 g/mol
InChI Key: PXWIUXNERUMWCS-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-yl)but-2-yn-1-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

The synthesis of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol typically involves the cyclization and condensation of haloketones with thioamide. This method is widely popular for the synthesis of thiazole moieties . Another approach involves treating α-acylaminoketones with stoichiometric amounts of phosphorus pentasulfide or Lawesson’s reagent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1,3-Thiazol-5-yl)but-2-yn-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1,3-Thiazol-5-yl)but-2-yn-1-ol is an organic compound that contains a thiazole ring, which is a five-membered heterocyclic ring that includes three carbon atoms, one sulfur atom, and one nitrogen atom. It has a molecular weight of 153.20 g/mol. The presence of alkyne and thiazole functional groups suggests it can be used as a building block for creating more complex molecules in organic synthesis.

Scientific Research Applications

This compound is characterized by its potential applications in medicinal and industrial chemistry. Research indicates that it possesses biological activities, especially in antimicrobial, antifungal, and antiviral research. The thiazole ring enhances its interaction with biological targets, making it a candidate for therapeutic applications against infections and diseases.

Medicinal Chemistry Research is being done to explore its potential as a therapeutic agent for cancer and infectious diseases. Thiazole derivatives often exhibit significant pharmacological properties because of their ability to interact with enzymes and receptors in biological systems.

Antimicrobial Research The design and development of antimicrobial agents with different modes of action is receiving attention because of the growth of bacterial resistance . Novel agents are needed that target both sensitive and resistant strains with different modes of action .

Industrial Chemistry The rigidity and functionality in the molecule could be of interest for researchers in material science exploring new materials with specific properties. It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-yl)but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or activating biochemical pathways . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-(1,3-Thiazol-5-yl)but-2-yn-1-ol can be compared with other thiazole-containing compounds, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

What sets this compound apart is its unique structure, which includes a but-2-yn-1-ol moiety. This structural feature may contribute to its distinct chemical and biological properties.

Biological Activity

1-(1,3-Thiazol-5-yl)but-2-yn-1-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a thiazole ring and an alkyne functional group, suggests a diverse range of interactions with biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiazole moiety that is known for its biological significance. The presence of the hydroxyl group (–OH) enhances its solubility and may influence its interaction with biological targets.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes, disrupting metabolic pathways essential for cell survival.
  • DNA Interaction : It has been suggested that it can bind to DNA, potentially interfering with replication and transcription processes.

These actions can lead to significant biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various pathogens:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
This compoundC. albicans3.92–4.01 mM
This compoundA. niger4.01–4.23 mM

These values indicate that the compound's activity is comparable to established antifungal agents like fluconazole .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For example, a related thiazole compound demonstrated significant cytotoxicity against colon carcinoma cell lines:

CompoundCell LineIC50 (µg/mL)
24aHCT-151.61 ± 1.92
24bHCT-151.98 ± 1.22

These results suggest that structural modifications in thiazole compounds can enhance their anticancer properties .

Study on Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry investigated a series of thiazole derivatives for their ability to inhibit HSET (KIFC1), a kinesin involved in mitotic spindle formation in cancer cells. The compounds exhibited micromolar inhibition levels and induced multipolar spindle formation in centrosome-amplified cancer cells . This highlights the potential of thiazole derivatives as targeted anticancer therapies.

Structure–Activity Relationship (SAR)

The SAR studies have shown that modifications to the thiazole ring and adjacent functional groups significantly affect biological activity. For instance, the introduction of electron-donating or withdrawing groups can enhance or diminish the efficacy against specific cancer cell lines .

Properties

Molecular Formula

C7H7NOS

Molecular Weight

153.20 g/mol

IUPAC Name

1-(1,3-thiazol-5-yl)but-2-yn-1-ol

InChI

InChI=1S/C7H7NOS/c1-2-3-6(9)7-4-8-5-10-7/h4-6,9H,1H3

InChI Key

PXWIUXNERUMWCS-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C1=CN=CS1)O

Origin of Product

United States

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